molecular formula C21H18O4 B8166515 Methyl 6-(benzyloxy)-3'-hydroxy-[1,1'-biphenyl]-3-carboxylate

Methyl 6-(benzyloxy)-3'-hydroxy-[1,1'-biphenyl]-3-carboxylate

Katalognummer: B8166515
Molekulargewicht: 334.4 g/mol
InChI-Schlüssel: GRLWALJDOLGKTH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 6-(benzyloxy)-3'-hydroxy-[1,1'-biphenyl]-3-carboxylate is a biphenyl-derived ester characterized by a benzyloxy group at the 6-position, a hydroxyl group at the 3'-position, and a methyl ester moiety at the 3-position. This compound is synthesized via hydrolysis of its methyl ester precursor under alkaline conditions, as demonstrated in the preparation of structurally related 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid .

Eigenschaften

IUPAC Name

methyl 3-(3-hydroxyphenyl)-4-phenylmethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18O4/c1-24-21(23)17-10-11-20(25-14-15-6-3-2-4-7-15)19(13-17)16-8-5-9-18(22)12-16/h2-13,22H,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRLWALJDOLGKTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)OCC2=CC=CC=C2)C3=CC(=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-(benzyloxy)-3’-hydroxy-[1,1’-biphenyl]-3-carboxylate typically involves multiple steps. One common method starts with the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst . The resulting biphenyl intermediate is then subjected to further functionalization to introduce the benzyloxy and hydroxy groups, followed by esterification to form the final product.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial to maximize yield and efficiency. Continuous flow chemistry and automated synthesis platforms may also be employed to streamline the production process.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 6-(benzyloxy)-3’-hydroxy-[1,1’-biphenyl]-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC, DMP, or other mild oxidizing agents.

    Reduction: LiAlH4, sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alcohol.

    Substitution: Formation of various substituted biphenyl derivatives.

Wissenschaftliche Forschungsanwendungen

Methyl 6-(benzyloxy)-3’-hydroxy-[1,1’-biphenyl]-3-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of Methyl 6-(benzyloxy)-3’-hydroxy-[1,1’-biphenyl]-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the hydroxy and carboxylate groups allows for hydrogen bonding and electrostatic interactions, which can influence the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Biphenyl Derivatives

Structural and Functional Group Variations

The table below highlights key structural differences and therapeutic applications of methyl 6-(benzyloxy)-3'-hydroxy-[1,1'-biphenyl]-3-carboxylate and related compounds:

Compound Name Substituents Therapeutic Application/Activity Key References
Methyl 6-(benzyloxy)-3'-hydroxy-[1,1'-biphenyl]-3-carboxylate 6-benzyloxy, 3'-hydroxy, 3-methyl ester Not explicitly stated; structural analogs suggest anticancer potential
Methyl 4′-methyl-5-(7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)-[1,1′-biphenyl]-3-carboxylate 4′-methyl, 5-nitrobenzoxadiazole, 3-methyl ester c-Myc inhibitor (anticancer)
[1,1'-Biphenyl]-3-carboxylic acid, 6-chloro-3'-hydroxy-4'-methyl-, methyl ester 6-chloro, 3'-hydroxy, 4'-methyl, 3-methyl ester Undisclosed; halogenation suggests enhanced stability/bioactivity
3-(2-([1,1'-Biphenyl]-4-yl)-2-hydroxyethoxy)phenol (IV) Biphenyl-4-yl-hydroxyethoxy chain NMDA receptor modulation (neurological disorders)
4-(1-Substituted phenylvinyl)biphenyl derivatives (V) Vinyl-linked phenyl groups Protein kinase/tubulin inhibition (colon/breast cancer)

Key Observations :

  • Substituent Impact : The benzyloxy group in the target compound may enhance lipophilicity compared to nitrobenzoxadiazole (in compound II) or chloro-methyl groups (in compound IX). This could influence membrane permeability and bioavailability .
  • Therapeutic Trends : While the target compound lacks explicit activity data, its hydroxyl and ester groups align with derivatives used in anticancer (e.g., c-Myc inhibition ) and anti-inflammatory contexts.
Physicochemical Properties:
  • Solubility: The hydroxyl group in the target compound may improve aqueous solubility relative to fully nonpolar analogs (e.g., compound V ). However, the benzyloxy group counteracts this, likely resulting in moderate solubility in organic solvents .
  • Stability : Ester groups (as in the target compound and analog II) are prone to hydrolysis under acidic/basic conditions, whereas halogenated analogs (e.g., compound IX) exhibit greater stability .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.